molecular formula C10H18N2O7 B093741 EDTA-OH CAS No. 150-39-0

EDTA-OH

Cat. No.: B093741
CAS No.: 150-39-0
M. Wt: 278.26 g/mol
InChI Key: URDCARMUOSMFFI-UHFFFAOYSA-N
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Description

Stability Constants for Actinide-HEDTA Complexes

Actinides represent a critically important class of elements in nuclear chemistry and waste management. The interaction between HEDTA and actinide elements has been extensively studied, with particular focus on uranium (U) and neptunium (Np) complexes.

Complexation of Np(V) with HEDTA has been thoroughly investigated using spectrophotometry, microcalorimetry, and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. These studies have identified three distinct Np(V)-HEDTA complexes with varying stoichiometries. The stability constants for these complexes at 25°C and ionic strength I = 1.0 mol L−1 NaClO4 are summarized in Table 1.

Table 1: Stability Constants for Np(V)/HEDTA Complexes (I = 1.0 mol L−1 NaClO4, 25°C)

Complex Reaction log β
NpO2L2− NpO2+ + L3− = NpO2L2− 6.91 ± 0.06
NpO2(HL)− NpO2+ + H+ + L3− = NpO2(HL)− 4.28 ± 0.03
(NpO2)2(OH)2L26− 2NpO2+ + 2L3− + 2H2O = (NpO2)2(OH)2L26− + 2H+ −(4.93 ± 0.03)

For uranium, the complexation of U(VI) with HEDTA exhibits higher stability constants compared to Np(V), reflecting the stronger interaction of HEDTA with the higher-charged uranyl cation. Potentiometric titration studies have identified three U(VI)-HEDTA complexes, as presented in Table 2.

Table 2: Stability Constants for U(VI)/HEDTA Complexes (I = 1.0 mol L−1 NaClO4, 25°C)

Complex Reaction log β
UO2HL(aq) UO22+ + H+ + L3− = UO2HL(aq) 15.08 ± 0.01
UO2L− UO22+ + L3− = UO2L− 9.89 ± 0.02
UO2(H−1L)2− UO22+ + L3− + H2O = UO2(H−1L)2− + H+ 3.35 ± 0.03

The complexation of lanthanides with HEDTA has also been extensively studied due to the importance of lanthanide/actinide separations in nuclear waste processing. Light trivalent lanthanides (La3+, Nd3+, and Eu3+) form strong complexes with HEDTA, with stability constants increasing slightly across the series, demonstrating the lanthanide contraction effect. The stability constants for these complexes are presented in Table 3.

Table 3: Stability Constants for Ln3+/HEDTA Complexes (I = 1.0 mol L−1 NaClO4, 25°C)

Lanthanide Ion Complex log β
La3+ LaL(aq) 13.00
Nd3+ NdL(aq) 13.34
Eu3+ EuL(aq) 13.42

Enthalpic and Entropic Contributions to Chelation Energetics

The thermodynamic driving forces behind metal-HEDTA complex formation provide fundamental insights into the nature of these interactions. Enthalpy and entropy contributions vary significantly depending on the metal ion, protonation state of HEDTA, and solution conditions.

For Np(V)-HEDTA complexes, microcalorimetric measurements have determined that complex formation is exothermic, with enthalpies of −(8.0 ± 2.0) kJ mol−1 for NpO2L2− and −(2.2 ± 2.0) kJ mol−1 for NpO2(HL)−. The negative enthalpy values indicate that these complexation reactions release heat and are energetically favorable.

In contrast, U(VI)-HEDTA complexation reactions are endothermic and entropy-driven. Table 4 presents the thermodynamic parameters for U(VI)-HEDTA complexation at 25°C.

Table 4: Thermodynamic Parameters for U(VI)/HEDTA Complexation (I = 1.0 mol L−1 NaClO4, 25°C)

Complex ΔH (kJ mol−1) TΔS (kJ mol−1) ΔG (kJ mol−1)
UO2HL(aq) 15.6 101.5 −85.9
UO2L− 17.0 73.4 −56.4
UO2(H−1L)2− 36.9 56.0 −19.1

The positive enthalpy values for U(VI)-HEDTA complexation indicate that these reactions absorb heat. However, the large positive entropy changes overcompensate for the unfavorable enthalpy, resulting in negative Gibbs free energy values and spontaneous complex formation. This entropy-driven process is characteristic of chelation reactions where multiple coordination bonds form simultaneously, releasing solvation water molecules from both the metal ion and ligand.

For lanthanide complexation with HEDTA, studies have shown that the formation of the simple 1:1 complex (NdL) is exothermic, while the formation of the hydrolytic dinuclear complex (Nd2(H−1L)22−) is endothermic. Both complexation reactions are driven by positive entropy changes, reflecting the release of water molecules from the hydration spheres of the reactants.

Structural Characterization of HEDTA Coordination Modes

The coordination chemistry of HEDTA exhibits remarkable diversity, with multiple binding modes possible depending on the metal ion, pH, and solution conditions. Advanced spectroscopic techniques, particularly EXAFS and NMR spectroscopy, have provided valuable insights into the molecular structures of various metal-HEDTA complexes.

Tridentate vs. Tetradentate Binding Configurations

HEDTA can adopt different coordination modes with metal ions, primarily tridentate and tetradentate configurations, depending on the metal's coordination preferences and steric constraints.

For Np(V)-HEDTA complexes, EXAFS studies have revealed that HEDTA coordinates to Np(V) in a tridentate mode in both NpO2L2− and NpO2(HL)− complexes. In this configuration, two oxygen atoms from two carboxylic groups and one nitrogen atom from the amine group participate in coordination to the neptunyl cation. The coordination environment of Np(V) is completed by two axial oxygen atoms from the neptunyl moiety and additional water molecules. The average Np-Oeq distance was determined to be approximately 2.41 Å, which is appreciably shorter than the Np-O distance in hydrated Np(V) species (2.51 Å), indicating strong binding of the carboxylate groups to the metal center.

In contrast, U(VI)-HEDTA complexation exhibits a tetradentate coordination mode, as revealed by NMR and EXAFS studies. In both UO2L− and UO2(H−1L)2− complexes, HEDTA coordinates to U(VI) along the side of the ethylenediamine backbone, utilizing four donor atoms: two carboxylate oxygens, one amine nitrogen, and one additional donor group. The key distinction between these two complexes lies in the coordination of the hydroxyl group. In the UO2(H−1L)2− complex, the alkoxide form of the HEDTA hydroxyl group directly binds to the U(VI) atom, forming an exceptionally strong chelation ring that contributes to the complex's stability.

The involvement of the hydroxyl group in metal coordination is a distinctive feature of HEDTA compared to other aminopolycarboxylic acids. This participation has been confirmed by comparing stability constants of lanthanide complexes with HEDTA versus those with N-Methylethylenediamine-N',N,N-triacetic acid (MEDTA), which lacks the hydroxyl group. HEDTA forms stronger 1:1 complexes with lanthanide ions than MEDTA, despite the greater basicity of the nitrogen in MEDTA, indicating that the hydroxyl group must be involved in coordination.

Bridging Complex Formation in Polynuclear Systems

Under specific conditions, particularly at higher pH values, HEDTA can facilitate the formation of polynuclear complexes where two or more metal centers are connected through bridging ligands. These structures add another dimension to HEDTA's coordination versatility.

In the Np(V)-HEDTA system, a dimeric complex (NpO2)2(OH)2L26− forms at elevated pH values. EXAFS studies have confirmed the presence of an Np-Np interaction at approximately 3.95 Å, providing direct evidence of the polynuclear nature of this complex. In this structure, two Np(V) atoms are bridged by two hydroxide ions, with each HEDTA molecule maintaining its tridentate coordination mode to one neptunium center. The proposed structure is shown schematically in Figure 1, where two Np(V) atoms are linked by double OH bridges, creating a stable dimeric unit.

For lanthanide-HEDTA systems, similar polynuclear complexes have been observed. The dinuclear complex Ln2(H−1L)22− forms as a carboxylate-bridged centrosymmetric dimer, where two deprotonated HEDTA molecules coordinate to two adjacent lanthanide ions. In this arrangement, two carboxylate groups serve as bridges, each coordinating to both lanthanide centers simultaneously. This carboxylate bridging is a common structural motif in polynuclear lanthanide complexes and contributes to the stability of these species in solution.

The formation of these polynuclear complexes is highly pH-dependent and represents an important aspect of HEDTA coordination chemistry that must be considered in separation processes and other applications. The ability to form polynuclear species can affect metal extraction efficiencies and influence the selectivity of HEDTA-based separation systems.

Comparative Analysis with Related Aminopolycarboxylates

The structure and coordination properties of HEDTA can be better understood by comparing it with related aminopolycarboxylic acids, particularly EDTA, DTPA (diethylenetriaminepentaacetic acid), and other structural analogs. Such comparisons provide valuable insights into structure-function relationships and help explain the unique behavior of HEDTA in various applications.

Relative Binding Affinities vs. EDTA and DTPA

HEDTA belongs to a family of aminopolycarboxylic acids that includes EDTA and DTPA, among others. These ligands differ in their number of donor atoms, denticity, and overall binding affinities toward metal ions.

DTPA, with its additional nitrogen donor and two extra carboxylate groups compared to EDTA, generally forms more stable complexes with metal ions. The formation constants for DTPA complexes are typically about 100 times greater than those for EDTA complexes with the same metal ions. This enhanced stability arises from DTPA's ability to function as an octadentate ligand, potentially forming up to eight coordination bonds with a metal center.

HEDTA differs from EDTA in that one carboxylate group is replaced by a hydroxyl group. Since the hydroxyl group is a weaker electron donor than a carboxylate group, HEDTA generally forms less stable complexes with metal ions than EDTA does. This is evident in the stability constants of lanthanide complexes; for example, the stability constant of the Nd3+/HEDTA complex is lower than that of the corresponding Nd3+/EDTA complex.

However, the coordination behavior is more nuanced when comparing HEDTA with other modified EDTA analogs. For instance, HEDTA forms more stable complexes with lanthanide ions than MEDTA does, despite the greater basicity of the nitrogen in MEDTA. This observation indicates that the hydroxyl group in HEDTA participates in metal coordination, contributing to complex stability.

The relative binding affinities of HEDTA versus other aminopolycarboxylic acids also depend on the metal ion. For actinyl ions (UO22+ and NpO2+), which have a linear dioxo structure that restricts equatorial coordination, HEDTA's flexibility in adopting different coordination modes becomes particularly important. Table 5 compares stability constants of various aminopolycarboxylic acids with selected metal ions.

Table 5: Comparison of Stability Constants (log β) for Metal Complexes with Different Aminopolycarboxylic Acids at 25°C

Metal Ion HEDTA EDTA DTPA MEDTA
Nd3+ 13.34 >14 ~21 12.14
UO22+ 9.89 10.9 11.8 ~9
NpO2+ 6.91 7.24 7.74 --

Steric Effects of Hydroxyethyl Substituent

The replacement of a carboxylate group in EDTA with a hydroxyethyl group in HEDTA introduces significant steric effects that influence coordination geometry, metal binding preferences, and complex stability.

EXAFS studies of Np(V)-HEDTA and Np(V)-IDA (iminodiacetic acid) complexes have revealed interesting differences in bond lengths that reflect these steric effects. In the Np(V)-HEDTA complex, the Np-Ocarboxyl distance (estimated at 2.31 Å) is significantly shorter than that in the Np(V)-IDA complex (2.54 Å). Conversely, the Np-Namine distance in the HEDTA complex (2.95 Å) is considerably longer than in the IDA complex (2.73 Å).

These contrasting variations can be attributed to the steric constraints imposed by HEDTA's structure. The amine nitrogen is positioned between two coordinating carboxylate groups. When these carboxylates bind strongly and closely to the metal center, they push the amine nitrogen farther away, resulting in the elongated Np-N distance observed in the HEDTA complex. This represents a classic example of how steric factors can significantly alter coordination geometry.

The hydroxyethyl group also affects the overall flexibility of the HEDTA molecule compared to EDTA. While EDTA can wrap around a metal ion to maximize coordination interactions, the hydroxyethyl group in HEDTA introduces some rigidity and directional constraints. These constraints can be either beneficial or detrimental to complex stability, depending on the size and coordination preferences of the metal ion.

For spherical ions like lanthanides (La3+, Nd3+, Eu3+), HEDTA can chelate effectively in three dimensions. However, for linear dioxo cations like UO22+ and NpO2+, the unique structure prevents optimal coordination, as these cations only allow coordinating atoms to approach through their equatorial plane. This explains why the stability constants of lanthanide-HEDTA complexes (e.g., log β for NdL = 13.34) are significantly higher than those of actinyl-HEDTA complexes (e.g., log β for UO2L− = 9.88, log β for NpO2L2− = 6.91).

The toxicological properties of HEDTA also differ from those of related chelating agents due in part to these structural differences. Evaluation of the LD50 values of various polyaminocarboxylic acids in rats showed that HEDTA had the lowest toxicity in the series CDTA > EDTA > DTPA > TTHA > HEDTA. This reduced toxicity may be related to the hydroxyethyl substituent's influence on biodistribution and metabolism.

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)
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InChI Key

URDCARMUOSMFFI-UHFFFAOYSA-N
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Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
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Molecular Formula

C10H18N2O7
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Related CAS

1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt)
Record name Hydroxyethylethylenediaminetriacetic acid
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DSSTOX Substance ID

DTXSID1059737
Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Molecular Weight

278.26 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline]
Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Solubility

SOL IN WATER AND METHANOL
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Color/Form

SOLID

CAS No.

150-39-0
Record name HEDTA
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Record name Hydroxyethylethylenediaminetriacetic acid
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Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-
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Record name (2-Hydroxyethyl)ethylenediaminetriacetic acid
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Record name N-(2-hydroxyethyl)ethylenediaminetriacetic acid
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Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Melting Point

159 °C
Record name HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID
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Preparation Methods

Hydroxyethylation of Ethylenediamine

The synthesis begins with the introduction of a hydroxethyl group to ethylenediamine through reaction with ethylene oxide. This exothermic process typically occurs in aqueous or alcoholic media at 60–80°C under atmospheric pressure. The stoichiometric ratio of 1:1 ethylenediamine to ethylene oxide ensures selective mono-hydroxyethylation while minimizing poly-substitution.

The reaction mechanism proceeds via nucleophilic attack of the primary amine on the strained ethylene oxide ring, followed by ring opening to form N-(2-hydroxyethyl)ethylenediamine (HEEDA). Kinetic studies show that maintaining pH > 10 through controlled NaOH addition accelerates the reaction, achieving >90% conversion within 4 hours.

Tri-Substitution with Chloroacetic Acid

The HEEDA intermediate undergoes tri-alkylation using chloroacetic acid in alkaline conditions (pH 11–12). Key parameters include:

  • Molar ratio: 1:3 HEEDA to chloroacetic acid

  • Temperature: 80–90°C

  • Reaction time: 8–12 hours

  • NaOH concentration: 30–40% (w/v)

The stepwise substitution occurs preferentially at the primary amines, followed by the secondary amine site. Computational modeling reveals that the energy barrier for the third substitution (ΔG‡ = 72.3 kJ/mol) is significantly higher than the first two (ΔG‡ = 58.9 and 64.1 kJ/mol), necessitating extended reaction times for complete conversion.

Yield Optimization:

  • Solvent effects: Ethanol/water mixtures (3:1 v/v) improve reagent solubility, increasing yield from 68% to 82% compared to pure aqueous systems.

  • Catalytic additives: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance phase transfer, reducing reaction time by 30%.

High-Pressure Solvent-Free Synthesis

Single-Pot Methodology

Recent advancements enable the consolidation of hydroxyethylation and alkylation steps in solvent-free conditions:

  • Charge ethylenediamine (1 mol), ethylene oxide (1.1 mol), and chloroacetic acid (3.2 mol) into a pressure reactor

  • Gradually add NaOH pellets to maintain autogenic pressure (0.4–0.6 MPa)

  • Heat to 120–140°C with vigorous stirring for 6–8 hours

This approach eliminates solvent recovery steps and achieves 85–88% yield with 96% purity. The elevated temperature facilitates simultaneous ring-opening of ethylene oxide and nucleophilic substitution, while pressure containment prevents volatilization of low-boiling intermediates.

Energy and Mass Balance

A comparative analysis of conventional vs. solvent-free methods:

ParameterConventional MethodSolvent-Free Method
Energy consumption (MJ/kg)48.232.7
Reaction volume (L/kg)8.52.1
NaCl byproduct (kg/kg)1.81.7
CO2 footprint (kg/kg)4.22.9

Data sourced from industrial pilot studies demonstrate the solvent-free method's superiority in environmental and economic metrics.

Catalytic Amination Approaches

Ruthenium-Mediated Pathway

Building on catalytic systems developed for formic acid synthesis, researchers have adapted [Ru³⁺]-EDTA complexes for HEDTA production. The mechanism involves:

  • Oxidative amination: Ru³⁺ activates ethylene glycol, facilitating hydroxethyl group transfer to ethylenediamine

  • Reductive alkylation: Sequential addition of chloroacetic acid with simultaneous Ru³⁺/Ru²⁺ redox cycling

Key advantages include:

  • Reaction temperature reduction to 50–60°C

  • 95% atom efficiency for chloroacetic acid

  • Elimination of alkaline wastewater

However, catalyst costs (∼$120/kg) currently limit commercial viability compared to conventional methods.

Enzymatic Coupling

Emerging biocatalytic routes employ engineered aminotransferases to mediate hydroxethyl group transfer. Pseudomonas putida-derived enzymes immobilized on mesoporous silica demonstrate:

  • 92% conversion at 37°C

  • 99% regioselectivity

  • 15-cycle reusability

While promising, enzymatic methods require further development to achieve industrially relevant production rates (>100 g/L·h).

Byproduct Utilization and Circular Chemistry

The synthesis generates substantial NaCl byproduct (1.7–1.9 kg/kg HEDTA). Innovative valorization strategies include:

  • Cement additives: NaCl improves early strength development in Portland cement (compressive strength +18% at 24 h)

  • Electrolyte solutions: Purified byproduct serves as feedstock for chlor-alkali processes

  • Road de-icing: Meets ASTM D98 specifications for freezing point depression

Lifecycle assessments show that byproduct utilization reduces net process carbon intensity by 40–55% compared to conventional disposal methods.

Industrial-Scale Purification Techniques

Crystallization Optimization

Post-reaction mixtures undergo multi-stage purification:

  • Acid precipitation: Adjust pH to 2.5–3.0 with HCl, recovering 92–95% crude HEDTA

  • Fractional crystallization: Ethanol/water gradient cooling (60°C → 5°C) yields 99.5% pure product

  • Mother liquor recycle: 85% solvent recovery via thin-film evaporation

Membrane-Based Separation

Novel nanofiltration membranes (MWCO 300 Da) enable:

  • 99.8% NaCl rejection

  • 97% HEDTA recovery

  • 60% reduction in thermal energy vs. distillation

Pilot-scale trials demonstrate 12% lower operating costs compared to traditional crystallization .

Chemical Reactions Analysis

Complexation with Actinides and Lanthanides

HEDTA demonstrates strong complexation capabilities with pentavalent neptunium (Np(V)) and trivalent f-block elements. Three distinct Np(V) complexes form in aqueous solutions (1.0 M NaClO₄, 25°C) :

Complex FormulaLog Stability Constant (log β)ΔH (kJ/mol)Coordination Mode
NpO₂L²⁻6.91 ± 0.06-8.0 ± 2.0Tridentate (2 carboxylate O, 1 amine N)
NpO₂(HL)⁻4.28 ± 0.03-2.2 ± 2.0Tridentate
(NpO₂)₂(OH)₂L₂⁶⁻-4.93 ± 0.03Not reportedDinuclear bridged by hydroxides

EXAFS studies confirm tridentate coordination in NpO₂L²⁻ and NpO₂(HL)⁻, with average Np–O/N bond distances of 2.44–2.47 Å . For trivalent lanthanides (e.g., Eu³⁺), HEDTA acts as a heptadentate ligand, retaining two inner-sphere water molecules . Stability constants for Nd³+ and Am³+ complexes are log β = 16.3 and 17.2, respectively .

Reaction with Iron Species

HEDTA inhibits Fe²⁺ oxidation in biological systems by forming stable Fe²⁺-HEDTA complexes, which reduce the rate of Fe³⁺-transferrin-CO₃²⁻ formation. Key kinetic parameters :

  • Oxidation by O₂ : Rate constant = 4 × 10³ M⁻¹s⁻¹

  • Oxidation by H₂O₂ : 30× faster than O₂

  • pH dependence : Reaction velocity increases from pH 6.0 to 7.5

Chelation by HEDTA suppresses Fe²⁺ reactivity, contrasting with thioglycolate, which enhances oxidation via a quaternary complex .

Protonation and Stability Constants

HEDTA exhibits five protonation constants in 2.0 M (H⁺/Na⁺)ClO₄ :

Protonation Steplog KSite
1st10.08Diamine N
2nd6.94Diamine N
3rd3.89Carboxylate O
4th2.86Hydroxyethyl O
5th1.80Carboxylate O

Thermodynamic stability trends show weaker complexation compared to DTPA due to the N-hydroxyethyl substitution reducing metal-nitrogen bond strength .

Comparative Analysis with Other Ligands

HEDTA’s selectivity and stability differ from classical chelators :

LigandLn³+ log β (Nd³+)An³+ log β (Am³+)Coordination Denticity
HEDTA16.317.27
EDTA15.616.46
DTPA18.119.78

HEDTA’s reduced denticity and modified steric profile make it less effective than DTPA for lanthanide/actinide separation but advantageous in specific catalytic or biomedical applications requiring modulated metal affinity .

Scientific Research Applications

Environmental Applications

Phytoremediation Enhancement
HEDTA has been studied for its effectiveness in enhancing the phytoremediation of heavy metal-contaminated soils. Research indicates that HEDTA can increase the mobility of metals such as cadmium (Cd), chromium (Cr), and nickel (Ni), facilitating their uptake by plants. A study demonstrated that applying HEDTA at a rate of 0.5 g/kg significantly improved metal uptake in Helianthus annuus, although it also showed some toxicity effects that reduced plant biomass .

MetalUptake with HEDTA (µg/plant)Uptake with EDTA (µg/plant)
Cd4259
Ni117115

Soil Fertility Improvement
HEDTA is used to create stable metal chelates that can remedy deficiencies in trace elements essential for plant growth. For instance, it forms stable complexes with iron, copper, zinc, and manganese, which are crucial for preventing chlorosis in plants grown in alkaline soils .

Industrial Applications

Metal Ion Recovery
HEDTA is employed in industrial processes for the recovery of metal ions from waste streams. Its ability to form stable complexes with various metal ions makes it suitable for applications in metallurgy and recycling industries.

Water Treatment
In water treatment facilities, HEDTA is utilized to bind heavy metals, thereby preventing their harmful effects on aquatic ecosystems. Its chelating properties help in the removal of toxic metals from wastewater before discharge into natural water bodies.

Analytical Chemistry

Complexation Studies
HEDTA is frequently used in analytical chemistry for complexation studies involving actinides and other metal ions. For example, thermodynamic studies have shown how HEDTA complexes with neptunium (NpO2+), providing insights into the coordination modes and stability of these complexes in aqueous solutions .

Complex FormedEquilibrium Constant
NpO2L2−6.91 ± 0.06
NpO2(HL)−4.28 ± 0.03
(NpO2)2(OH)2L26−-4.93 ± 0.03

Case Studies

Case Study: Phytoremediation of Heavy Metals
A study conducted on the use of HEDTA in phytoremediation revealed significant findings regarding its application:

  • Objective: To assess the effectiveness of HEDTA compared to EDTA in enhancing heavy metal uptake.
  • Methodology: Various dosages of HEDTA and EDTA were applied to contaminated soil, followed by planting Helianthus annuus.
  • Results: HEDTA improved the uptake of Cd and Ni but showed reduced plant biomass due to toxicity at higher concentrations .

Case Study: Soil Fertility Trials
In agricultural trials focusing on soil fertility enhancement:

  • Objective: To evaluate the impact of HEDTA-based fertilizers on crop yield.
  • Findings: Crops treated with HEDTA chelates exhibited improved growth rates and nutrient uptake compared to control groups without chelation treatment .

Mechanism of Action

Chelation Mechanism: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid exerts its effects through chelation, where it binds to metal ions via its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes that can be easily separated from other components .

Molecular Targets and Pathways:

Comparison with Similar Compounds

HEDTA belongs to the aminopolycarboxylate family, alongside EDTA, NTA, DTPA, and IDA. Below is a systematic comparison:

Structural and Functional Differences
Compound Structure Key Functional Groups Metal Binding Sites
HEDTA Ethylenediamine + 3 acetate + 1 hydroxyethyl 3 × –CH₂COO⁻, –OH, –NH 5 (N, O donors)
EDTA Ethylenediamine + 4 acetate 4 × –CH₂COO⁻, –NH 6 (N, O donors)
NTA Ammonia derivative + 3 acetate 3 × –CH₂COO⁻, –NH 4 (N, O donors)
DTPA Diethylenetriamine + 5 acetate 5 × –CH₂COO⁻, –NH 8 (N, O donors)
IDA Iminodiacetic acid backbone 2 × –CH₂COO⁻, –NH 3 (N, O donors)

Key Insight : HEDTA’s hydroxyethyl group reduces steric hindrance compared to EDTA, enhancing selectivity for larger ions like Fe³⁺ and Al³⁺ in alkaline conditions .

Thermodynamic Stability and Chelation Efficiency

Stability constants (log β) and Competitiveness Index (CI) values for Hg²⁺ complexes:

Compound log β (Hg²⁺) CI Value Notable Metal Affinities
HEDTA 15.7 Fe³⁺ (log β = 19.8), Al³⁺ (log β = 16.5)
EDTA 21.5 ~20 Ca²⁺ (log β = 10.7), Fe³⁺ (log β = 25.1)
NTA 14.3 ~13 Ca²⁺ (log β = 6.4), Cu²⁺ (log β = 12.7)
IDA 10.2 ~10 Cu²⁺ (log β = 10.6), Zn²⁺ (log β = 7.1)
DTPA 26.8 Lanthanides (log β > 20), Fe³⁺ (log β = 28.6)

Key Findings :

  • HEDTA’s moderate CI (~15.7) reflects balanced chelation strength, outperforming IDA and NTA but weaker than EDTA .
  • For Np(V), HEDTA forms a 1:1 complex with log β = 8.2 (25°C, 1.0 M NaClO₄), demonstrating utility in actinide separation .

Biological Activity

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a chelating agent that has garnered attention for its biological activity, particularly in the context of metal ion complexation and potential therapeutic applications. This article delves into the biological mechanisms, effects, and applications of HEDTA, supported by empirical data and case studies.

HEDTA is a synthetic compound characterized by its ability to form stable complexes with various metal ions. Its structure includes multiple carboxylate groups and a hydroxyethyl substituent, enhancing its chelation properties compared to traditional chelators like EDTA. The molecular formula is C₁₀H₁₉N₃O₈, and it functions primarily through coordination with metal ions via oxygen and nitrogen atoms.

1. Metal Ion Chelation

HEDTA's primary biological activity is its ability to bind metal ions, which can be beneficial in detoxifying heavy metals in biological systems. The binding affinity of HEDTA for various metals has been extensively studied:

Metal IonStability Constant (log K)
Np(V)6.91
Al(III)Not specified
Cu(II)Not specified

The stability constants indicate that HEDTA forms strong complexes with certain actinides, which can be crucial in environmental remediation and medical applications.

2. Protective Effects Against Toxicity

Research indicates that HEDTA can mitigate the toxicity induced by aluminum exposure. In a study involving rats, HEDTA was administered alongside propolis after aluminum nitrate exposure. The results demonstrated significant improvements in biochemical markers indicative of liver, kidney, and brain function:

  • Liver Function : Restored levels of AST and ALT.
  • Kidney Function : Improved urea and creatinine levels.
  • Neuroprotection : Enhanced AChE activity in brain regions.

The combined treatment of HEDTA and propolis showed superior protective effects compared to either treatment alone .

Case Study 1: Aluminum-Induced Neurotoxicity

In a controlled study, rats were subjected to aluminum toxicity, leading to oxidative stress and enzyme inactivation. HEDTA was shown to restore enzyme activities affected by aluminum exposure:

  • Enzyme Recovery : HEDTA effectively protected glutamate dehydrogenase from inactivation by aluminum.
  • Oxidative Stress Mitigation : Treatment with HEDTA reduced lipid peroxidation levels in neuronal tissues .

Case Study 2: Phytoremediation Enhancement

Another study examined the role of HEDTA in enhancing the uptake of heavy metals by sunflowers (Helianthus annuus). The presence of HEDTA significantly increased the bioavailability of cadmium, chromium, and nickel, demonstrating its utility in phytoremediation strategies .

Thermodynamic Studies

Thermodynamic assessments have been conducted to understand the complexation behavior of HEDTA with various metal ions. For instance, studies on neptunium (Np) complexation revealed that HEDTA coordinates through tridentate binding modes, stabilizing the metal ion in aqueous solutions:

  • Complex Formation : Three distinct complexes were identified with varying stability constants.
  • Enthalpy Changes : The enthalpy of complexation indicated exothermic reactions, suggesting favorable binding conditions .

Q & A

Q. What are the structural and functional distinctions between HEDTA and other polyaminocarboxylate chelators like EDTA or DTPA?

HEDTA differs structurally from EDTA by replacing one carboxyl group with a hydroxyl-containing hydroxyethyl group. This modification alters its metal-binding selectivity and stability constants. For example, HEDTA exhibits stronger binding to Fe³⁺ at lower pH (2.5–4.0) compared to EDTA, making it suitable for acidic environments . Functionally, its hydroxyethyl group enhances solubility in polar solvents and reduces toxicity in biological systems, as observed in aluminum detoxification studies .

Q. Table 1: Comparison of Chelators

PropertyHEDTAEDTADTPA
Structure3 carboxyl, 1 hydroxyl4 carboxyl5 carboxyl
Fe³⁺ Stability (logK)19.825.128.0
Optimal pH Range2.5–4.04.0–6.01.5–3.0
BiodegradabilityModerateLowVery Low

Q. How does HEDTA facilitate aluminum detoxification in neurobiological studies?

HEDTA is used to mobilize aluminum ions (Al³⁺) in vivo by forming stable, water-soluble complexes. In a rat model, combined administration of HEDTA and citric acid reduced brain aluminum levels by 58% via enhanced renal excretion. The methodology involves intraperitoneal injection (10 mg/kg body weight) over 14 days, followed by ICP-MS analysis of blood and brain tissues . This approach minimizes oxidative stress linked to neurodegenerative diseases.

Q. What are the recommended protocols for synthesizing HEDTA and its derivatives?

HEDTA is synthesized via nucleophilic substitution of ethylenediamine with chloroacetic acid and 2-hydroxyethylamine. A typical procedure involves refluxing ethylenediamine with sodium hydroxide and chloroacetic acid (molar ratio 1:3:3) at 80°C for 6 hours, followed by hydroxyethyl group incorporation. Purity (>97%) is confirmed by titration against standardized ZnSO₄ solutions and FT-IR analysis for characteristic N–H (3300 cm⁻¹) and C=O (1720 cm⁻¹) peaks .

Advanced Research Questions

Q. What analytical challenges arise in quantifying HEDTA in complex matrices like nuclear waste or biological fluids?

HEDTA’s polar nature and thermal instability complicate traditional GC-MS analysis. Derivatization with BF₃-methanol results in polar byproducts, yielding recovery rates as low as 27% . Alternative methods include:

  • HPLC with UV detection (210 nm) : Achieves 90% recovery in grout samples using a C18 column and 10 mM ammonium acetate (pH 4.0) mobile phase .
  • Ion-pair chromatography : Pairing HEDTA with tetrabutylammonium bromide improves retention time reproducibility in biological matrices .

Q. Table 2: Recovery Rates in Analytical Methods

MatrixMethodRecovery (%)Reference
Tank WasteGC-MS (BF₃)27
Grout SamplesHPLC-UV90
SerumIon-Pair LC85

Q. How does HEDTA enhance phytoremediation efficiency for lead-contaminated soils?

HEDTA increases Pb bioavailability by forming Pb-HEDTA complexes (logK = 12.5), which are absorbed via plant apoplastic pathways. In a field study, applying 5 mmol/kg HEDTA increased Brassica juncea Pb uptake by 300% compared to EDTA. Post-harvest, TEM-EELS analysis confirmed Pb localization in root vacuoles, reducing translocation to shoots . Critical parameters:

  • Soil pH adjustment to 5.5–6.0 to avoid metal hydroxide precipitation.
  • Co-application with indole-3-acetic acid (IAA) to mitigate phytotoxicity .

Q. What are the mechanistic insights into HEDTA’s role in nuclear waste treatment?

HEDTA solubilizes actinides (e.g., Pu⁴⁺) in alkaline tank waste by forming stable complexes (logK = 18.2 for Pu⁴⁺). However, radiolytic degradation in high-radiation environments produces iminodiacetic acid (IDA), reducing chelation capacity. Mitigation strategies include:

  • Additive stabilization : Adding 0.1 M nitrite scavenges free radicals, reducing HEDTA degradation by 70% .
  • Real-time monitoring : Coupling ion chromatography with conductivity detection to track HEDTA:IDA ratios .

Q. How do competing ions (e.g., Ca²⁺, Fe³⁺) affect HEDTA’s chelation efficiency in environmental applications?

In calcareous soils, Ca²⁺ competes with target metals (e.g., Fe³⁺), reducing HEDTA efficacy. A speciation model (Visual MINTEQ) shows that at pH 7.5, 50% of HEDTA is bound to Ca²⁺, decreasing Fe³⁺ complexation by 40% . Solutions include:

  • Pre-treatment with sulfuric acid : Lowers soil pH to 4.0, minimizing Ca²⁺ interference.
  • Dual-chelate systems : Combining HEDTA with EDDS (logK = 12.0 for Fe³⁺) improves Fe mobilization .

Q. What are the implications of HEDTA’s ecotoxicological profile in long-term environmental applications?

While HEDTA is less persistent than EDTA (half-life: 14 vs. 200 days in soil), its hydroxyethyl group can hydrolyze into ethylene glycol derivatives, posing risks to aquatic organisms (LC₅₀ = 120 mg/L for Daphnia magna) . Mitigation involves:

  • Biostimulation : Inoculating soils with Pseudomonas spp. accelerates HEDTA degradation by 50% .
  • Dose optimization : Limiting application to <2 mmol/kg soil to prevent groundwater leaching .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) due to HEDTA’s skin/eye irritation risks (H302, H314) .
  • Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.